molecular formula C7H3F3IN3 B13728583 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13728583
M. Wt: 313.02 g/mol
InChI Key: LFZKARVBLQJHPM-UHFFFAOYSA-N
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Description

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions include:

    Microwave irradiation: 140°C

    Reaction time: 3 hours

    Yield: 89%

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation reactions: It can form new bonds with other molecules through condensation.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Material science: The compound’s unique structure makes it useful in developing new materials with specific properties.

    Biological research: It is used in studies exploring its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various cellular pathways. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Fluoro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H3F3IN3

Molecular Weight

313.02 g/mol

IUPAC Name

8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-5(11)6-12-3-13-14(6)2-4/h1-3H

InChI Key

LFZKARVBLQJHPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1C(F)(F)F)I

Origin of Product

United States

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